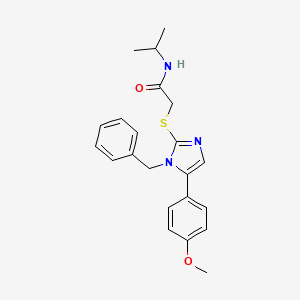

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

This compound is a benzimidazole derivative featuring a benzyl group at the 1-position of the imidazole ring, a 4-methoxyphenyl substituent at the 5-position, and a thioether linkage connecting the imidazole to an N-isopropylacetamide moiety. The 4-methoxyphenyl group enhances electron-donating properties, which may improve binding affinity, while the isopropyl acetamide contributes to metabolic stability and solubility .

Properties

IUPAC Name |

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-16(2)24-21(26)15-28-22-23-13-20(18-9-11-19(27-3)12-10-18)25(22)14-17-7-5-4-6-8-17/h4-13,16H,14-15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDGDUDVSGWXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors. These receptors could potentially be the targets of this compound.

Mode of Action

It is known that indole derivatives, which this compound is a part of, possess various biological activities. The compound likely interacts with its targets, causing changes that result in these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities of indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways, leading to downstream effects.

Result of Action

The compound, as an indole derivative, is known to possess various biological activities. These activities would be the result of the compound’s action on a molecular and cellular level.

Biological Activity

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is with a molecular weight of approximately 434.5 g/mol. The compound features an imidazole ring, benzyl, and methoxyphenyl groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O3S |

| Molecular Weight | 434.5 g/mol |

| CAS Number | 1207056-53-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Imidazole Ring Formation : Utilizing the Debus-Radziszewski synthesis.

- Benzyl Group Introduction : Achieved via Friedel-Crafts alkylation.

- Thioacetamide Linkage Formation : Finalizing the structure through nucleophilic substitution reactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its efficacy against various bacterial strains and fungal species, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have shown that 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide can inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of specific signaling pathways associated with cell survival.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring may coordinate with metal ions, inhibiting metalloenzymes crucial for bacterial and cancer cell metabolism.

- Cell Membrane Penetration : The presence of benzyl and methoxyphenyl groups enhances the compound's ability to penetrate cell membranes, increasing its efficacy against intracellular pathogens.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating strong antimicrobial potential.

- Anticancer Effects : In a preclinical model using human breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound and 9e () may enhance binding to electron-deficient enzyme active sites compared to electron-withdrawing groups like dinitrophenyl in W1 .

- Thioether Linkage : Present in both the target compound and SKF-96365 (), this moiety is critical for interactions with sulfur-binding pockets in enzymes or receptors .

Comparison with Analogous Syntheses :

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Analysis :

- Melting Points : The target compound’s melting point is expected to be lower than W1 () due to reduced crystallinity from the flexible isopropyl group.

- Solubility : The N-isopropyl acetamide may improve solubility in organic solvents compared to halogenated analogs (e.g., 9c in ) .

- Spectral Data : The C=O stretch in IR (~1680 cm⁻¹) aligns with acetamide derivatives in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.